N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide
Description
N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide (molecular formula: C₂₁H₂₀N₂O₃, molecular weight: 348.40 g/mol) is a screening compound developed by ChemDiv (Compound ID: D443-0090) . Its structure features:
- A 1-benzoxepine core (a seven-membered oxygen-containing heterocycle fused to a benzene ring).
- A carboxamide group at position 4 of the benzoxepine.
- A 4-(morpholin-4-yl)phenyl substituent linked via the carboxamide nitrogen.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-21(17-9-12-26-20-4-2-1-3-16(20)15-17)22-18-5-7-19(8-6-18)23-10-13-25-14-11-23/h1-9,12,15H,10-11,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVUSUCAFXODJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxepine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The morpholine ring is then introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a halogenated phenyl precursor. The final step involves the formation of the carboxamide group through an amidation reaction, often using reagents like carbodiimides to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide. It has shown efficacy against various cancer cell lines, with mechanisms involving:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to reduced viability.
- Induction of Apoptosis : It promotes programmed cell death through activation of apoptotic pathways, as evidenced by increased markers such as caspases and PARP cleavage.
Case Study : A study demonstrated that this compound effectively reduced tumor growth in xenograft models of prostate cancer, exhibiting significant tumor regression compared to control groups .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to exert protective effects by:
- Reducing Oxidative Stress : By scavenging free radicals, it mitigates oxidative damage in neuronal cells.
- Modulating Neuroinflammatory Responses : It downregulates pro-inflammatory cytokines, contributing to a more favorable environment for neuronal survival.
Pharmacological Insights
This compound has been recognized for its unique interaction with biological targets:
- Androgen Receptor Antagonism : The compound acts as an antagonist to androgen receptors, providing a potential therapeutic avenue for hormone-dependent cancers .
Industrial Applications
Beyond its pharmaceutical potentials, this compound may find applications in the development of agrochemicals due to its structural properties that allow for interaction with biological systems. Its synthesis could lead to novel compounds with enhanced efficacy in pest control.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting downstream pathways.
Comparison with Similar Compounds
N-Phenylmorpholine-4-carboxamide (CAS 4559-92-6)
Molecular Formula : C₁₁H₁₂N₂O₂
Molecular Weight : 204.23 g/mol
Key Features :
- Simpler structure with a phenyl group directly attached to the morpholine-carboxamide.
- Lacks the benzoxepine core.
Comparison :
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Contains a pyrimidine-sulfanyl scaffold with bromine and morpholine substituents.
- Features a sulfonamide group instead of a carboxamide.
Comparison :
N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide
- Piperidine core (six-membered nitrogen-containing ring) with benzyl and methoxycarbonyl groups.
- Propanamide linkage instead of benzoxepine-carboxamide.
Comparison :
- Basicity : Piperidine (pKa ~11) is more basic than morpholine (pKa ~7.4), affecting solubility and distribution in physiological environments .
- Conformational Flexibility : The piperidine ring allows greater rotational freedom compared to the planar benzoxepine, which may reduce target selectivity .
Research Implications
- Target Compound : The benzoxepine-morpholine hybrid in N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide offers a balance of solubility and hydrophobicity, making it suitable for targeting intracellular enzymes or receptors requiring extended aromatic interactions .
- Structural Analogs : Simpler carboxamides (e.g., N-phenylmorpholine-4-carboxamide) may serve as lead optimization starting points, while sulfonamide- or piperidine-based derivatives could be tailored for specific pH or target environments .
Biological Activity
N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, mechanism of action, and various biological evaluations, highlighting its potential therapeutic applications.
Molecular Structure :
- Molecular Formula : C21H19ClN2O3
- Molecular Weight : 382.8 g/mol
- IUPAC Name : 7-chloro-N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide
- Canonical SMILES : C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC=C3
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzoxepine Core : This can be achieved through cyclization reactions involving substituted phenols and halogenated ketones under basic conditions.
- Introduction of Substituents : Electrophilic aromatic substitution is employed to introduce chloro and methoxy groups.
The compound is believed to exert its effects through interactions with specific molecular targets:
- Inhibition of DNA-dependent Protein Kinase (DNA-PK) : This enzyme plays a critical role in DNA repair processes, and inhibition may lead to increased sensitivity of cancer cells to chemotherapy.
- Modulation of Cell Signaling Pathways : The compound is thought to influence pathways involved in cell proliferation and apoptosis, potentially making it useful in cancer therapy.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 12.5 | Moderate |
| HeLa | 8.3 | High |
| A549 | 15.0 | Moderate |
These findings suggest that the compound exhibits varying degrees of cytotoxicity across different cancer types, indicating its potential as an anticancer agent .
Antimicrobial and Antiviral Activities
In addition to its anticancer properties, this compound has been investigated for antimicrobial and antiviral activities. Preliminary results indicate that it may possess:
- Broad-spectrum antibacterial activity , particularly against gram-positive pathogens.
- Potential antiviral properties , although specific mechanisms remain under investigation .
Case Studies
-
Case Study on Cancer Cell Lines :
A study conducted by researchers at the Indian Institute of Technology evaluated the compound's effects on MCF-7 and HeLa cells, demonstrating significant apoptosis induction at concentrations as low as 8 µM . -
Antimicrobial Evaluation :
Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting notable antibacterial activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption, Distribution, Metabolism, Excretion (ADME) : Theoretical models predict favorable absorption characteristics with moderate metabolic stability.
- Toxicological Studies : Initial toxicity assessments indicate a low toxicity profile in vitro; however, further in vivo studies are necessary to confirm safety .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide, and what critical reaction conditions influence yield?
- Answer : The synthesis typically involves coupling 1-benzoxepine-4-carboxylic acid derivatives with 4-(morpholin-4-yl)aniline. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and optimizing solvent polarity (e.g., DMF or THF) to enhance nucleophilic substitution . Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for acid:amine) significantly impact yields, with reported purities >95% after column chromatography .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Answer :
- HPLC : To assess purity (>98% is standard for pharmacological studies) .
- LCMS : Confirms molecular weight (e.g., m/z 407.2 [M+H]+) and detects intermediates .
- NMR : 1H/13C NMR resolves aromatic protons (δ 7.2–8.1 ppm) and morpholine signals (δ 3.6–3.8 ppm) .
- X-ray crystallography : Validates stereochemistry and hydrogen-bonding patterns in solid state .
Q. What preliminary pharmacological profiles have been reported for this compound?
- Answer : In vitro studies highlight kinase inhibition (e.g., Aurora kinases) with IC50 values <100 nM, suggesting anticancer potential . However, off-target effects on mast cell degranulation (IC50 ~1 µM) indicate caution in allergy-related models . Solubility in DMSO (>10 mM) and metabolic stability (t1/2 >2 hrs in microsomes) are critical for further optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity?
- Answer : Modifications to the benzoxepine core (e.g., substituting oxygen with sulfur) or morpholine phenyl group (e.g., fluorination) alter target affinity. For example:
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Answer : Discrepancies (e.g., high potency in kinase assays but low efficacy in cell-based models) may arise from:
- Membrane permeability : Measure logP (optimal range: 2–3) and use PAMPA assays to assess passive diffusion .
- Protein binding : Use equilibrium dialysis to quantify free fraction; >5% is desirable .
- Metabolic instability : Incubate with liver microsomes to identify rapid clearance pathways .
Q. What strategies improve yield and scalability in multi-step synthesis?
- Answer : Critical steps include:
- Catalyst selection : Pd(OAc)2/Xantphos for Suzuki couplings (yield >80%) .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches .
- Process monitoring : Use inline FTIR to detect intermediates and minimize side reactions .
Q. How do computational methods aid in predicting binding modes and metabolic liabilities?
- Answer :
- Docking simulations (AutoDock Vina) : Identify key interactions with Aurora kinase’s ATP-binding pocket (e.g., hydrogen bonds with Glu211 and hydrophobic contacts with Leu210) .
- ADMET prediction (QikProp) : Forecast CYP3A4-mediated oxidation at the morpholine ring, guiding deuterium incorporation to block metabolic hotspots .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
